molecular formula C12H15NO3 B1455450 Ethyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220028-00-1

Ethyl 2-(azetidin-3-yloxy)benzoate

Cat. No.: B1455450
CAS No.: 1220028-00-1
M. Wt: 221.25 g/mol
InChI Key: HZZDHQROOJYGKH-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yloxy)benzoate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzoate ester. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and reactivity.

Scientific Research Applications

Ethyl 2-(azetidin-3-yloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions with biomolecules.

    Industry: It can be used in the development of new materials and polymers with specific properties.

Safety and Hazards

Ethyl 2-(azetidin-3-yloxy)benzoate is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is also classified as a combustible solid .

Preparation Methods

The synthesis of Ethyl 2-(azetidin-3-yloxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.

    Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

    Final Steps: The final product, this compound, is obtained through further chemical transformations and purification steps.

Chemical Reactions Analysis

Ethyl 2-(azetidin-3-yloxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.

    Substitution: The benzoate ester and azetidine ring can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yloxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Ethyl 2-(azetidin-3-yloxy)benzoate can be compared with similar compounds such as:

  • Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • 4-(Azetidin-3-yl)benzonitrile hydrochloride
  • 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride

These compounds share the azetidine ring but differ in their substituents and overall structure, leading to variations in their reactivity and biological activities. This compound is unique due to its specific ester and benzoate functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-6-11(10)16-9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDHQROOJYGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696425
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-00-1
Record name Ethyl 2-(3-azetidinyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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